4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate
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Overview
Description
4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate is an organic compound with a complex structure that includes both methoxycarbonyl and pentyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(methoxycarbonyl)phenylboronic acid and 4-(pentyloxy)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate involves its interaction with molecular targets through its functional groups. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the pentyloxy group can enhance the compound’s lipophilicity, facilitating its passage through lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)phenyl 4-(butyloxy)benzoate
- 4-(Methoxycarbonyl)phenyl 4-(hexyloxy)benzoate
- 4-(Methoxycarbonyl)phenyl 4-(octyloxy)benzoate
Uniqueness
4-(Methoxycarbonyl)phenyl 4-(pentyloxy)benzoate is unique due to the specific length of its pentyloxy chain, which can influence its physical and chemical properties, such as solubility and melting point. This makes it particularly suitable for certain applications where these properties are critical .
Properties
CAS No. |
50649-69-9 |
---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-3-4-5-14-24-17-10-6-16(7-11-17)20(22)25-18-12-8-15(9-13-18)19(21)23-2/h6-13H,3-5,14H2,1-2H3 |
InChI Key |
RFEUAKCQGNEFOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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